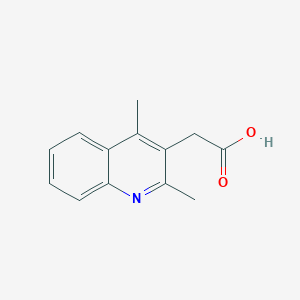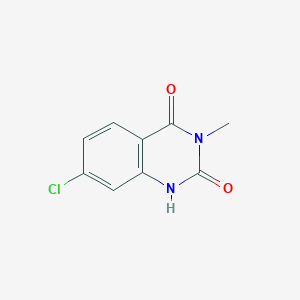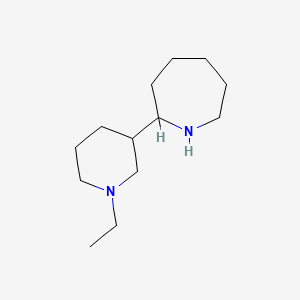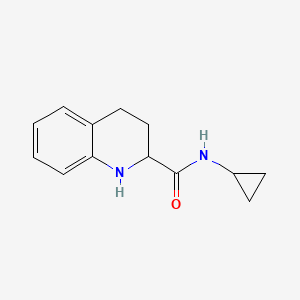
(4-Chlorophenyl)(ethoxy)dimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Chlorophenyl)(ethoxy)dimethylsilane is an organosilicon compound with the molecular formula C10H15ClO2Si It is characterized by the presence of a chlorophenyl group, an ethoxy group, and two methyl groups attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (4-Chlorophenyl)(ethoxy)dimethylsilane typically involves the reaction of 4-chlorophenylmagnesium bromide with ethoxydimethylchlorosilane. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silicon-chlorine bond. The general reaction scheme is as follows:
4-Chlorophenylmagnesium bromide+Ethoxydimethylchlorosilane→this compound+MgBrCl
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: (4-Chlorophenyl)(ethoxy)dimethylsilane can undergo various chemical reactions, including:
Substitution Reactions: The ethoxy group can be replaced by other nucleophiles under suitable conditions.
Oxidation Reactions: The compound can be oxidized to form silanols or siloxanes.
Reduction Reactions: Reduction can lead to the formation of silanes with different substituents.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield (4-Chlorophenyl)(amino)dimethylsilane.
Aplicaciones Científicas De Investigación
(4-Chlorophenyl)(ethoxy)dimethylsilane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Medicine: Investigated for its role in drug delivery systems due to its ability to modify surface properties.
Industry: Utilized in the production of specialty polymers and coatings.
Mecanismo De Acción
The mechanism by which (4-Chlorophenyl)(ethoxy)dimethylsilane exerts its effects involves interactions with various molecular targets. The silicon atom can form bonds with oxygen, nitrogen, and other elements, leading to the formation of stable compounds. The pathways involved in these interactions are influenced by the electronic and steric properties of the substituents attached to the silicon atom.
Comparación Con Compuestos Similares
- (4-Chlorophenyl)(methyl)dimethylsilane
- (4-Chlorophenyl)(ethyl)dimethylsilane
- (4-Chlorophenyl)(propoxy)dimethylsilane
Comparison: Compared to its analogs, (4-Chlorophenyl)(ethoxy)dimethylsilane is unique due to the presence of the ethoxy group, which imparts different reactivity and physical properties. The ethoxy group can participate in hydrogen bonding and other interactions, making this compound suitable for specific applications where such properties are desirable.
Propiedades
Fórmula molecular |
C10H15ClOSi |
|---|---|
Peso molecular |
214.76 g/mol |
Nombre IUPAC |
(4-chlorophenyl)-ethoxy-dimethylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-4-12-13(2,3)10-7-5-9(11)6-8-10/h5-8H,4H2,1-3H3 |
Clave InChI |
VXDWIRHTDILIKC-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](C)(C)C1=CC=C(C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,2,4]Triazolo[5,1-b]quinazolin-9(3H)-one, 3-amino-2-methyl-](/img/structure/B11892250.png)



![1-(Cyclopropylmethyl)-4-oxa-1,9-diazaspiro[5.5]undecane](/img/structure/B11892279.png)


![Ethyl 2-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11892287.png)
![Ethyl 6-vinylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11892292.png)

